1-(Diphenylmethyl)-3-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea
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Overview
Description
1-(Diphenylmethyl)-3-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea is a complex organic compound characterized by its unique structure, which includes a diphenylmethyl group, a furan ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylmethyl)-3-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:
Formation of the Diphenylmethyl Intermediate: This step involves the reaction of benzyl chloride with diphenylmethanol in the presence of a base such as sodium hydroxide.
Synthesis of the Furan-Pyridine Intermediate: The furan ring is introduced through a reaction between furfural and a suitable pyridine derivative under acidic conditions.
Coupling Reaction: The final step involves the coupling of the diphenylmethyl intermediate with the furan-pyridine intermediate in the presence of a coupling agent such as carbonyldiimidazole (CDI) to form the desired urea compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(Diphenylmethyl)-3-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The diphenylmethyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation Products: Furan-2,5-dione derivatives.
Reduction Products: Piperidine derivatives.
Substitution Products: Halogenated or nitrated diphenylmethyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(Diphenylmethyl)-3-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
1-(Diphenylmethyl)-3-{[5-(furan-3-yl)pyridin-2-yl]methyl}urea: Similar structure but with a different position of the pyridine ring.
1-(Diphenylmethyl)-3-{[5-(furan-2-yl)pyridin-3-yl]methyl}urea: Similar structure but with a different position of the furan ring.
Uniqueness: 1-(Diphenylmethyl)-3-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea is unique due to its specific arrangement of functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-benzhydryl-3-[[5-(furan-3-yl)pyridin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c28-24(26-15-18-13-22(16-25-14-18)21-11-12-29-17-21)27-23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,16-17,23H,15H2,(H2,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPETUQTYRBGTDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=CC(=CN=C3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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